molecular formula C16H17BrN2O4 B6539736 5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide CAS No. 1060316-55-3

5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide

Cat. No. B6539736
CAS RN: 1060316-55-3
M. Wt: 381.22 g/mol
InChI Key: SXLSRBHJXRBHQF-UHFFFAOYSA-N
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Description

5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide (5-Br-MECF2C) is a small molecule that has recently been studied for its ability to modulate biological processes. 5-Br-MECF2C has been found to be involved in a variety of physiological processes, including cell adhesion, signal transduction, and gene expression. In addition, 5-Br-MECF2C has been found to be active in a number of diseases, including cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide has been found to be involved in a variety of biological processes, including cell adhesion, signal transduction, and gene expression. In addition, 5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide has been found to be active in a number of diseases, including cancer, diabetes, and Alzheimer’s disease. As such, 5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide has been studied extensively in the laboratory for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide is not yet fully understood. However, it is believed that 5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide acts as an agonist at certain G-protein-coupled receptors (GPCRs). GPCRs are membrane-bound proteins that are involved in cell signaling. When 5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide binds to a GPCR, it causes a conformational change in the receptor, which activates the signaling cascade. This activation of the signaling cascade leads to the modulation of various cellular processes, such as gene expression and cell adhesion.
Biochemical and Physiological Effects
5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide has been found to modulate a variety of biochemical and physiological processes. In particular, 5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide has been found to be involved in cell adhesion, signal transduction, and gene expression. In addition, 5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide has been found to be active in a number of diseases, including cancer, diabetes, and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide has a number of advantages and limitations for laboratory experiments. One advantage is that 5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide is relatively easy to synthesize and purify. In addition, 5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide is stable, and can be stored for extended periods of time. However, 5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide is not water soluble, which can make it difficult to use in certain experiments. In addition, 5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide is not very selective, which can lead to non-specific effects in some experiments.

Future Directions

There are a number of potential future directions for 5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide research. First, further studies could be conducted to better understand the mechanism of action of 5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide. In addition, further studies could be conducted to explore the potential therapeutic applications of 5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide in various diseases. Finally, further studies could be conducted to optimize the synthesis and purification of 5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide for use in laboratory experiments.

Synthesis Methods

5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide is synthesized using a combination of chemical and enzymatic reactions. The synthesis begins with the reaction of a brominated furan-2-carboxamide with a methyl ester of p-toluenesulfonate. This reaction produces the desired 5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide. The product is then purified and isolated by column chromatography. Finally, the product is characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.

properties

IUPAC Name

5-bromo-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4/c1-22-9-8-18-15(20)10-11-2-4-12(5-3-11)19-16(21)13-6-7-14(17)23-13/h2-7H,8-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLSRBHJXRBHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide

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